

# Spectroscopic Profile of 4-(Methylthio)phenyl Isothiocyanate: A Technical Guide

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## Compound of Interest

Compound Name: 4-(Methylthio)phenyl  
isothiocyanate

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Methylthio)phenyl isothiocyanate** ( $C_8H_7NS_2$ ), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

## Chemical Structure and Properties

- IUPAC Name: 1-isothiocyanato-4-(methylthio)benzene[1]
- Molecular Formula:  $C_8H_7NS_2$ [1]
- Molecular Weight: 181.28 g/mol [2]
- CAS Number: 15863-41-9[1][3]

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Methylthio)phenyl isothiocyanate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.2-7.4	d	2H	Ar-H (protons ortho to -NCS)
~7.1-7.3	d	2H	Ar-H (protons ortho to -SCH <sub>3</sub> )
~2.5	s	3H	-SCH <sub>3</sub>

Note: The exact chemical shifts for the aromatic protons may overlap and appear as a complex multiplet. The values provided are typical for a para-substituted benzene ring with these functional groups.

<sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
~135-145	Ar-C (quaternary, attached to -SCH <sub>3</sub> )
~130-140	-N=C=S
~125-135	Ar-C (quaternary, attached to -NCS)
~125-130	Ar-CH (ortho to -NCS)
~120-125	Ar-CH (ortho to -SCH <sub>3</sub> )
~15	-SCH <sub>3</sub>

Note: The signal for the isothiocyanate carbon (-N=C=S) can sometimes be broad or have a low intensity.<sup>[4]</sup><sup>[5]</sup>

## Infrared (IR) Spectroscopy

Frequency (cm <sup>-1</sup> )	Intensity	Vibrational Mode
~2100-2200	Strong, Sharp	Asymmetric stretch of -N=C=S
~1600	Medium	Aromatic C=C stretch
~1500	Medium	Aromatic C=C stretch
~820	Strong	para-disubstituted benzene C-H out-of-plane bend

Note: The strong and sharp absorption band in the 2100-2200 cm<sup>-1</sup> region is highly characteristic of the isothiocyanate functional group.[\[6\]](#)

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
181	High	[M] <sup>+</sup> (Molecular Ion)
166	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
134	Moderate	[M - SCH <sub>3</sub> ] <sup>+</sup>
108	Moderate	[C <sub>7</sub> H <sub>6</sub> S] <sup>+</sup>

Note: The fragmentation pattern of isothiocyanates can be complex, and the relative intensities are approximate.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

## NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Methylthio)phenyl isothiocyanate** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).

- Instrumentation: Acquire the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Use proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of  $^{13}\text{C}$ .

## FT-IR Spectroscopy

- Sample Preparation (Solid):
  - KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane) and cast a thin film onto a KBr or NaCl plate.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). Acquire a background spectrum of the empty sample holder or the KBr pellet without the sample and subtract it from the sample spectrum.

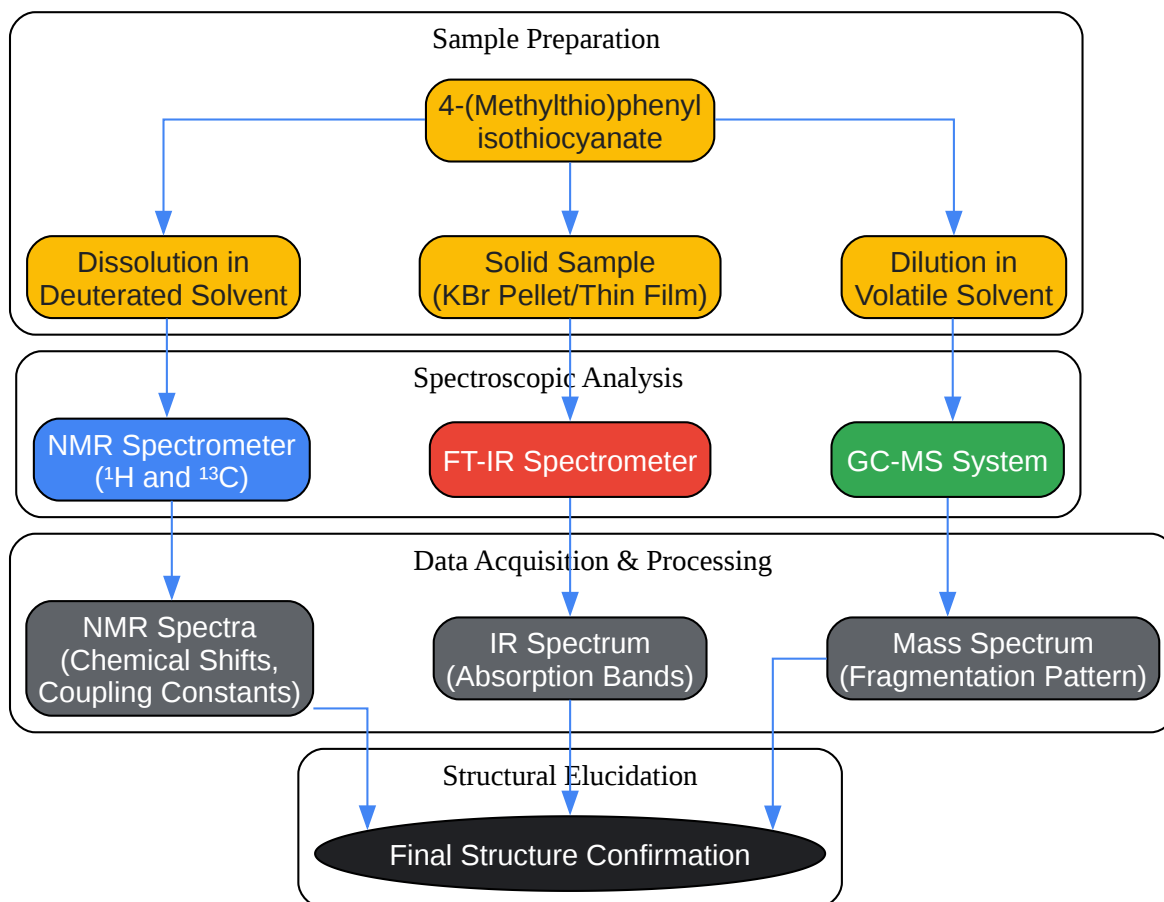
## Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Gas Chromatography:
  - Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injection: Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the heated injection port.
- Temperature Program: Start at a low oven temperature and gradually increase it to elute the compound.
- Mass Spectrometry:
  - Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
  - Mass Analyzer: Scan a mass range appropriate for the compound (e.g.,  $m/z$  40-300).

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-(Methylthio)phenyl isothiocyanate**.



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Caption: Workflow for Spectroscopic Analysis.

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